![molecular formula C10H13Cl2N B2375811 (1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride CAS No. 2219379-30-1](/img/structure/B2375811.png)
(1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
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Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It may also include information on the yield of the reaction, the conditions required for the reaction, and any catalysts used .Molecular Structure Analysis
This involves studying the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Scientific Research Applications
Efficient Synthesis Techniques : Research has focused on efficient and economical synthesis methods for related compounds. For instance, Prashad et al. (2006) described a six-step synthesis with 49% overall yield for a related compound, emphasizing the importance of efficient synthesis methods in the field of organic chemistry (Prashad et al., 2006).
Chiral Solvating Agents for NMR Spectroscopy : The compound's derivatives have been used as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy, as explored by Recchimurzo et al. (2020). This highlights its utility in stereochemical analysis and pharmaceutical research (Recchimurzo et al., 2020).
Drug Development and Pharmaceutical Applications : The compound and its analogs have been studied for potential pharmaceutical applications. For example, Boggs et al. (2007) detailed an efficient synthesis of a related compound for the treatment of human papillomavirus infections, demonstrating the role of such compounds in drug development (Boggs et al., 2007).
Molecular Docking and Experimental Analysis : The compound's derivatives have been subject to molecular docking and experimental analyses to understand their biological activities and interactions with various proteins, as shown in the study by Aayisha et al. (2019). This research is crucial for the development of new drugs and understanding molecular interactions (Aayisha et al., 2019).
DNA Binding Activity Studies : Studies have also investigated the effect of remote substituents on the DNA binding activity of novel chiral Schiff bases related to the compound, as reported by Bora et al. (2021). Such studies are significant for understanding the genetic interactions and potential therapeutic uses of these compounds (Bora et al., 2021).
Mechanism of Action
Target of Action
The primary target of (1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is the GPR88 receptor . GPR88 is an orphan G protein-coupled receptor (GPCR) of the class A rhodopsin family .
Mode of Action
(1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride acts as a potent GPR88 receptor agonist . It inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway .
Biochemical Pathways
Several lines of evidence suggest that gpr88 may play an important role in regulating the excitability of glutamatergic and gabaergic neurons as well as modulating responses to dopaminergic neurons .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-6-5-8-7(10(6)12)3-2-4-9(8)11;/h2-4,6,10H,5,12H2,1H3;1H/t6-,10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMAWSOWICECEC-MIWKYWLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1N)C=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H]1N)C=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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